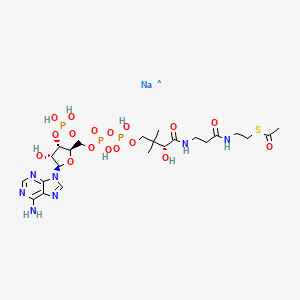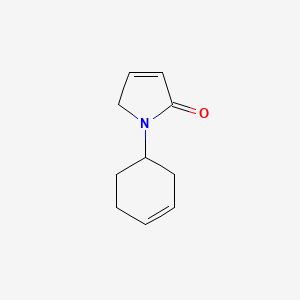![molecular formula C7H6F2N2O B13969260 3-[(4,4-Difluoro-3-oxobut-1-en-1-yl)amino]prop-2-enenitrile CAS No. 627086-04-8](/img/structure/B13969260.png)
3-[(4,4-Difluoro-3-oxobut-1-en-1-yl)amino]prop-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4,4-Difluoro-3-oxobut-1-en-1-yl)amino]prop-2-enenitrile is a chemical compound known for its unique structure and properties. It is characterized by the presence of a difluoro group, a nitrile group, and an enamine linkage, making it a versatile compound in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4,4-Difluoro-3-oxobut-1-en-1-yl)amino]prop-2-enenitrile typically involves the reaction of 4,4-difluoro-3-oxobut-1-en-1-ylamine with acrylonitrile under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic addition of the amine to the acrylonitrile.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are optimized to maximize the efficiency of the reaction and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
3-[(4,4-Difluoro-3-oxobut-1-en-1-yl)amino]prop-2-enenitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The difluoro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoro ketones, while reduction can produce amines.
Aplicaciones Científicas De Investigación
3-[(4,4-Difluoro-3-oxobut-1-en-1-yl)amino]prop-2-enenitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-[(4,4-Difluoro-3-oxobut-1-en-1-yl)amino]prop-2-enenitrile involves its interaction with molecular targets such as enzymes and receptors. The difluoro group enhances its binding affinity and specificity, while the nitrile group can participate in hydrogen bonding and other interactions. These properties make it a valuable compound in drug design and development.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-{[(1E)-4,4,4-trifluoro-3-oxobut-1-en-1-yl]amino}thiophene-2-carboxylate
- (S,E)-4-Hydroxy-3,5,5-trimethyl-4-(3-oxobut-1-en-1-yl)cyclohex-2-enone
Uniqueness
Compared to similar compounds, 3-[(4,4-Difluoro-3-oxobut-1-en-1-yl)amino]prop-2-enenitrile is unique due to its specific difluoro and nitrile groups, which confer distinct chemical reactivity and biological activity. These features make it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
627086-04-8 |
|---|---|
Fórmula molecular |
C7H6F2N2O |
Peso molecular |
172.13 g/mol |
Nombre IUPAC |
3-[(4,4-difluoro-3-oxobut-1-enyl)amino]prop-2-enenitrile |
InChI |
InChI=1S/C7H6F2N2O/c8-7(9)6(12)2-5-11-4-1-3-10/h1-2,4-5,7,11H |
Clave InChI |
XPQPPDOZFFXVHN-UHFFFAOYSA-N |
SMILES canónico |
C(=CNC=CC(=O)C(F)F)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Bicyclo[2.2.1]hept-2-ene-2-carboxamide](/img/structure/B13969199.png)



![N-[2-[p-Chlorophenylthio]ethyl]-2,4-dihydroxy-3,3-dimethylvaleramide](/img/structure/B13969220.png)








